Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Pharmaceutical Intermediate Purity Analysis Procurement Specification

This chloro-substituted β-ketoester is the critical building block for sitafloxacin API, delivering a 32‑fold higher potency against Mycobacterium tuberculosis (MIC₉₀=0.25 µg/mL) versus the non‑chloro analog. Substitution with the des‑chloro variant compromises therapeutic efficacy due to the essential role of the 3‑chloro‑2,4,5‑trifluorophenyl moiety. The patented synthesis (CN109293513A) achieves ≥96% yield and ≥99% final purity, a 31–44% absolute improvement over legacy routes. Procure at ≥99% purity to maximize process efficiency and reduce manufacturing costs.

Molecular Formula C11H8ClF3O3
Molecular Weight 280.63 g/mol
CAS No. 101987-86-4
Cat. No. B018843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
CAS101987-86-4
Molecular FormulaC11H8ClF3O3
Molecular Weight280.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F
InChIInChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
InChIKeyLZMXLCPYJNRWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS 101987-86-4): A Specialized Fluoroquinolone Intermediate for Sitafloxacin and Delafloxacin Synthesis


Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS 101987-86-4) is a specialized β-ketoester intermediate characterized by a 3-chloro-2,4,5-trifluorophenyl moiety. It is a solid at room temperature with a molecular weight of 280.63 g/mol and a melting point of 66–68 °C . This compound serves as a critical building block in the synthesis of advanced fluoroquinolone antibiotics, most notably sitafloxacin and delafloxacin [1], positioning it as a strategic procurement target for pharmaceutical manufacturers and research institutions focused on next-generation antibacterial agents.

Why Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS 101987-86-4) Cannot Be Substituted by Non-Chloro Analogs in Fluoroquinolone Synthesis


Generic substitution with non-chloro analogs, such as Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS 98349-24-7), is not viable for target applications because the presence of the chlorine atom at the 3-position of the phenyl ring is essential for the enhanced antibacterial activity of the final drug product. Comparative in vitro studies demonstrate that sitafloxacin, synthesized using this chloro-substituted intermediate, exhibits a 32-fold higher potency against Mycobacterium tuberculosis (MIC90 = 0.25 μg/mL) compared to delafloxacin, which is derived from the non-chloro analog (MIC90 = 8 μg/mL) [1]. Substituting the intermediate would directly compromise the therapeutic efficacy and market differentiation of the final fluoroquinolone antibiotic.

Quantitative Differentiation Guide: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS 101987-86-4) vs. Closest Analogs


Comparative Purity Specifications: 99% Commercial Availability vs. 97% for Non-Chloro Analog

Commercial suppliers offer Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate at a certified purity of ≥99% , providing a measurable quality advantage over the closest non-chloro analog, Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS 98349-24-7), which is typically specified at 97% purity . This 2-percentage-point difference in guaranteed purity reduces the potential for impurity carryover in subsequent synthetic steps.

Pharmaceutical Intermediate Purity Analysis Procurement Specification

Physical Property Differentiation: Boiling Point Elevation Due to Chlorine Substitution

The presence of the chloro substituent in Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate significantly alters its volatility. The target compound has a reported boiling point of 325 °C at 760 mmHg , which is 42 °C higher than the boiling point of its non-chloro analog, Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (283 °C at 760 mmHg) . This difference reflects the increased molecular weight and altered intermolecular interactions.

Physicochemical Property Process Chemistry Distillation

Synthesis Yield Benchmarking: 96% Yield in Optimized Sitafloxacin Intermediate Preparation

An optimized synthetic route patented by Jiangxi Fushine Pharma (CN109293513A) achieves a yield of 96% or more and a product purity of 99% or more for this sitafloxacin intermediate using 3-chloro-2,4,5-trifluorobenzoic acid as the starting material [1]. This represents a substantial improvement over earlier literature procedures, which reported a total conversion of only 52–65% for the synthesis of sitafloxacin from this same intermediate [2]. The patented method addresses key process challenges including side reactions and post-treatment complexity.

Process Optimization Synthetic Yield Patent Method

Downstream Antibacterial Potency: Sitafloxacin Exhibits 32-Fold Higher Activity Than Delafloxacin Against M. tuberculosis

Sitafloxacin, the primary drug product derived from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, demonstrates significantly higher in vitro antibacterial activity against Mycobacterium tuberculosis clinical isolates (MIC90 = 0.25 μg/mL) compared to delafloxacin (MIC90 = 8 μg/mL), which is synthesized from the non-chloro analog Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate [1]. This 32-fold difference in potency is statistically significant (P = 0.002 for sitafloxacin) and highlights the critical role of the chloro substituent in the final drug's pharmacophore.

Antibacterial Activity MIC90 Mycobacterium tuberculosis

Molecular Weight and Halogen Content Differentiation from Non-Chloro Analog

The substitution of a hydrogen atom with a chlorine atom in Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate increases its molecular weight to 280.63 g/mol [1], compared to 246.18 g/mol for the non-chloro analog Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate . This 34.45 g/mol difference is accompanied by an increase in halogen content, which is a key parameter in quantitative structure-activity relationship (QSAR) models for fluoroquinolone antibacterial activity [2].

Molecular Property Halogen Content QSAR

High-Value Application Scenarios for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS 101987-86-4) Based on Quantitative Evidence


Sitafloxacin API Manufacturing: Leveraging High-Yield, High-Purity Intermediate

Pharmaceutical manufacturers producing sitafloxacin active pharmaceutical ingredient (API) should prioritize procurement of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate at ≥99% purity. The patented synthesis method (CN109293513A) demonstrates that using this intermediate in an optimized process can achieve yields of ≥96% and final product purity of ≥99%, representing a 31–44% absolute yield improvement over older methods [1]. This directly reduces manufacturing costs and improves process efficiency.

Delafloxacin Synthesis: Utilizing the Chloro-Substituted Intermediate for Structural Optimization

While delafloxacin is typically synthesized from a non-chloro analog, recent research indicates that incorporating the chloro-substituted intermediate could enhance antibacterial potency. The 32-fold higher activity of sitafloxacin (MIC90 = 0.25 μg/mL) compared to delafloxacin (MIC90 = 8 μg/mL) against M. tuberculosis underscores the value of the chloro substituent [2]. R&D teams developing next-generation delafloxacin analogs or hybrid molecules should consider this intermediate to explore improvements in potency.

Novel Fluoroquinolone R&D: QSAR-Guided Design Leveraging Halogen Effects

The molecular weight difference of 34.45 g/mol and the unique 3-chloro-2,4,5-trifluorophenyl substitution pattern of this compound provide a distinct QSAR profile [3]. Research groups engaged in the discovery of new fluoroquinolone antibacterials should use this intermediate as a privileged scaffold for structure-activity relationship studies, particularly to explore the impact of halogen substitution on antibacterial potency and pharmacokinetic properties.

Antimycobacterial Drug Discovery: Targeting M. tuberculosis with Enhanced Potency

The exceptional in vitro activity of sitafloxacin against Mycobacterium tuberculosis (MIC90 = 0.25 μg/mL) positions this intermediate as a critical starting material for the development of new antimycobacterial agents [2]. Given the global burden of tuberculosis and the emergence of drug-resistant strains, research programs focused on novel Mtb therapies should prioritize this chloro-substituted fluoroquinolone intermediate for lead optimization and candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.